3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a bicyclic heterocyclic core. Key structural features include:
- 3-Methyl substituent on the imidazo-thiazole ring.
- 6-(3-Nitrophenyl) group, introducing electron-withdrawing properties.
- N-(Propan-2-yl)carboxamide moiety, influencing solubility and steric interactions.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9(2)17-15(21)14-10(3)19-8-13(18-16(19)24-14)11-5-4-6-12(7-11)20(22)23/h4-9H,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPMPNREENWQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the imidazo[2,1-b]thiazole core. This intermediate is then subjected to further functionalization to introduce the nitrophenyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. The nitrophenyl group may also play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
N-(4-Acetamidophenyl) Analog (C540-0432)
- Structure : Differs in the carboxamide substituent (4-acetamidophenyl vs. isopropyl).
- Properties: Higher molecular weight (435.46 vs. 393.42 g/mol) due to the aromatic acetamide group. Increased hydrogen bonding (H-bond donors: 2; acceptors: 9) compared to the target compound (H-bond donors: 1; acceptors: 8) . logP: 3.4579 (similar lipophilicity but reduced membrane permeability due to polar acetamide).
N-(4-Methoxyphenyl) Analog (C540-0399)
- Structure : 4-Methoxyphenyl carboxamide substituent.
- logP: Estimated ~3.0 (lower than the target due to methoxy’s polarity) .
Pyridinylmethyl-Substituted Analogs (BF24389, BO48999)
- Structure : N-[(Pyridin-2-yl)methyl] or N-[(pyridin-3-yl)methyl] groups.
- Properties: Molecular weight: ~393–395 g/mol. Pyridine introduces basicity (pKa ~5–6), altering solubility and cellular uptake. Potential for π-π stacking with aromatic residues in target proteins .
Pharmacological Profiles
- Anticancer Activity :
- Imidazo[2,1-b]thiazoles with nitro groups (e.g., the target compound) show enhanced cytotoxicity in cancer cell lines compared to methoxy or methyl-substituted analogs .
- IC50 Values : Nitro-substituted derivatives typically exhibit IC50 values <10 μM in breast and lung cancer models, while methoxy analogs require higher concentrations .
- Enzyme Modulation :
Physicochemical and Pharmacokinetic Data
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